molecular formula C19H25ClN4O2 B2776132 N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride CAS No. 1215671-26-3

N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

Cat. No.: B2776132
CAS No.: 1215671-26-3
M. Wt: 376.89
InChI Key: XDKVRZHEZSCQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the 3,4-dimethoxyphenyl group suggests that it might have some interesting chemical properties, as dimethoxyphenyl compounds are often used in medicinal chemistry .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of this specific compound would depend on the exact positions of the substituents and the reaction conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the dimethoxyphenyl group might increase its lipophilicity compared to a pyrazolo[1,5-a]pyrimidine without this group .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized as an intermediate in the synthesis of novel N-arylpyrazole-containing enaminones, which further reacted with different compounds to yield various derivatives. These derivatives have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil. Additionally, some of these products have exhibited antimicrobial activity, highlighting their potential in antitumor and antimicrobial applications (S. Riyadh, 2011).

Crystal Structure and Anticancer Activity

  • The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was synthesized and confirmed by various analytical methods. This compound possesses moderate anticancer activity, indicating the potential utility of similar compounds in cancer research (Lu Jiu-fu et al., 2015).

Inhibitory Activity and Antihypertensive Effects

  • A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP-specific (type V) phosphodiesterase, have been described. These compounds have shown enzymatic and cellular activity, as well as in vivo oral antihypertensive activity. This highlights the potential for compounds in this class to be developed for cardiovascular diseases (B. Dumaitre & N. Dodic, 1996).

Antiviral Activity

  • Research on analogues of 5-amino-1-methyl-3-β-D-ribofuranosyl-pyrazolo[4,3-d]pyrimidin-7(6H)-one and related guanosine analogues prepared from formycin has revealed significant antiviral activity against certain RNA and DNA viruses. This suggests the potential for compounds in this category to contribute to antiviral therapies (Y. Sanghvi et al., 1991).

Properties

IUPAC Name

N-butan-2-yl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2.ClH/c1-6-12(2)20-18-9-13(3)21-19-11-15(22-23(18)19)14-7-8-16(24-4)17(10-14)25-5;/h7-12,20H,6H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKVRZHEZSCQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.